molecular formula C23H24F2N4O2S B2946088 N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189709-89-4

N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2946088
CAS RN: 1189709-89-4
M. Wt: 458.53
InChI Key: AGIBWMPHOMHZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24F2N4O2S and its molecular weight is 458.53. The purity is usually 95%.
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Scientific Research Applications

Ethyl Difluoro(trimethylsilyl)acetate and Difluoro(trimethylsilyl)acetamides

These compounds serve as precursors for 3,3‐Difluoroazetidinones, illustrating their utility in synthetic chemistry for generating novel cyclic compounds. The method involves electrochemical silylation and condensation with carbonyl compounds, showcasing their role in facilitating the synthesis of difluoro-containing cyclic amides which have potential applications in drug development and material science (Bordeau et al., 2006).

Pharmacological Characterization of Kappa-Opioid Receptor Antagonists

The study of kappa-opioid receptor antagonists, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, highlights the exploration of compounds for their potential in treating conditions like depression and addiction. This research demonstrates the importance of chemical synthesis in developing therapeutic agents (Grimwood et al., 2011).

Synthesis of Anticancer and Antimicrobial Analogs

Research into N-aryl substituted phenyl acetamide analogs of triazolophthalazines indicates the role of chemical synthesis in producing compounds with potential anticancer and antimicrobial activities. This exemplifies the application of chemistry in the discovery of new therapeutic agents (Kumar et al., 2019).

High-affinity Non-peptide Agonists for the ORL1 Receptor

The discovery and optimization of high-affinity ligands for the ORL1 receptor, which are full agonists in biochemical assays, underline the significance of chemical compounds in studying and modulating receptor activity for potential clinical applications (Röver et al., 2000).

Photoinitiators for Polymer Hybrid Networks

The synthesis of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of poly(methyl methacrylate) hybrid networks highlights applications in material science. This research demonstrates the role of novel compounds in developing materials with enhanced thermal stability and robustness (Batibay et al., 2020).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F2N4O2S/c1-29-11-9-23(10-12-29)27-21(15-3-6-17(31-2)7-4-15)22(28-23)32-14-20(30)26-16-5-8-18(24)19(25)13-16/h3-8,13H,9-12,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIBWMPHOMHZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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